N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol
Brand Name: Vulcanchem
CAS No.: 106454-69-7
VCID: VC21540470
InChI: InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

N-Boc-D-phenylalaninol

CAS No.: 106454-69-7

VCID: VC21540470

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-D-phenylalaninol - 106454-69-7

Description

N-Boc-D-phenylalaninol, also known as tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate, is a key compound in organic synthesis, particularly in peptide synthesis and chiral ligand preparation. Its unique structure and properties make it valuable in various applications, including pharmaceutical research and neuroscience studies.

Applications of N-Boc-D-phenylalaninol

N-Boc-D-phenylalaninol is utilized in several critical areas of research and development:

  • Peptide Synthesis: It serves as a crucial building block in synthesizing peptides, which are essential in the pharmaceutical industry for creating biologically active compounds .

  • Drug Development: Researchers use this compound in developing new drugs, especially those requiring specific amino acid configurations to enhance treatment efficacy .

  • Chiral Catalysis: Its chiral properties are valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in medicinal applications .

  • Bioconjugation: It is used in linking biomolecules to drugs or imaging agents, improving targeted delivery and therapeutic outcomes .

  • Neuroscience Research: N-Boc-D-phenylalaninol is explored for its potential effects on neurotransmitter systems, aiding in understanding neurological disorders .

Synthesis

N-Boc-D-phenylalaninol is synthesized through the protection of the amino group of D-phenylalaninol with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis.

Separation of Enantiomers

The separation of enantiomers, such as D- and L-isomers of Boc-protected amino acids, is typically achieved using chiral stationary phases (CSPs) or chiral selectors in high-performance liquid chromatography (HPLC). For example, cyclodextrins (CDs) and quinine can be used as chiral selectors to separate these isomers .

Chiral SelectorElution OrderComments
CSPs (e.g., teicoplanin, cyclodextrin derivatives)L-isomer elutes faster than D-isomerStronger interaction with D-isomers
Quinine as a mobile-phase additiveD-isomer elutes faster than L-isomerContrary to CSPs, quinine facilitates faster elution of D-isomers

Research Findings

Recent studies highlight the importance of N-Boc-D-phenylalaninol in various fields:

  • Peptide-Based Therapeutics: Boc-protected phenylalanine derivatives are being explored for their potential in forming self-assembled structures with antibacterial properties .

  • Neurological Studies: The compound's role in neuroscience research focuses on understanding neurotransmitter systems and their implications in neurological disorders .

Safety and Handling

N-Boc-D-phenylalaninol is classified as a laboratory chemical and should not be used in food, drug, pesticide, or biocidal products. It is recommended to handle this compound with appropriate safety precautions, although it does not have specific hazard classifications under the 2012 OSHA Hazard Communication Standard .

CAS No. 106454-69-7
Product Name N-Boc-D-phenylalaninol
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Standard InChIKey LDKDMDVMMCXTMO-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Synonyms N-Boc-D-phenylalaninol;106454-69-7;Boc-D-phenylalaninol;(R)-tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate;N-(tert-Butoxycarbonyl)-D-phenylalaninol;(R)-2-(Boc-amino)-3-phenyl-1-propanol;MFCD00216472;ST50307737;(R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;tert-butylN-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate;PubChem5739;AC1Q1MSR;N-t-BOC-D-Phenylalaninol;KSC180I8H;SCHEMBL257912;CTK0I0483;LDKDMDVMMCXTMO-GFCCVEGCSA-N;MolPort-001-793-349;ACN-S003441;ACT04153;ZINC2558962;ANW-15350;FC1221;ZINC02558962
PubChem Compound 7019371
Last Modified Aug 15 2023

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